molecular formula C11H13NO2 B2502619 4-Acetyl-N,N-dimethylbenzamide CAS No. 1008119-09-2

4-Acetyl-N,N-dimethylbenzamide

Cat. No.: B2502619
CAS No.: 1008119-09-2
M. Wt: 191.23
InChI Key: KADXGLUHGAXACG-UHFFFAOYSA-N
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Description

4-Acetyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, characterized by the presence of an acetyl group at the para position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-N,N-dimethylbenzamide typically involves the acetylation of N,N-dimethylbenzamide. One common method is the Friedel-Crafts acylation reaction, where N,N-dimethylbenzamide reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Carboxy-N,N-dimethylbenzamide

    Reduction: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-N,N-dimethylbenzamide depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Lacks the acetyl group, resulting in different reactivity and applications.

    4-Methyl-N,N-dimethylbenzamide: Contains a methyl group instead of an acetyl group, leading to variations in chemical behavior.

    4-Acetylbenzamide: Lacks the dimethylamino group, affecting its solubility and reactivity.

Uniqueness: 4-Acetyl-N,N-dimethylbenzamide is unique due to the presence of both an acetyl group and a dimethylamino group. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

4-acetyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADXGLUHGAXACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-acetylbenzoic acid (10.0 g, 60.9 mmol), 40% aqueous solution of dimethylamine (8.24 g, 73.1 mmol), EDC (14.0 g, 73.1 mmol), HOBT (11.2 g, 73.1 mmol) and DIEA (21.3 mL, 122 mmol) in CH3CN (150 mL) was stirred at room temperature for 15 h and concentrated. The residue was dissolved in ethyl acetate (600 mL), washed with water (2×80 mL), brine (80 mL), dried (MgSO4) and concentrated to provide 4-acetyl-N,N-dimethylbenzamide (9.80 g, 84%). MS (E+) m/z: 191 (M+H); HPLC retention time: 0.88 min (Analytical HPLC Method F).
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10 g
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[Compound]
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aqueous solution
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0 (± 1) mol
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8.24 g
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14 g
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11.2 g
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21.3 mL
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reactant
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 4-acetylbenzoic acid (40 g, 244 mmol), 40% aqueous dimethylamine (33.0 g, 292 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (56.1 g, 292 mmol), 1-hydroxybenzotriazole hydrate (44.8 g, 292 mmol) and N,N-diisopropylethylamine (85 mL, 487 mmol) in CH3CN (400 mL) was stirred at room temperature for 15 h then concentrated. The residue was dissolved in ethyl acetate (1000 mL), washed with H2O (2×200 mL), brine (200 mL), dried (MgSO4) and concentrated to provide 4-acetyl-N,N-dimethylbenzamide (24 g). The crude product was taken to the next step without purification.
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40 g
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33 g
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56.1 g
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44.8 g
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85 mL
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400 mL
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